ethyl 2-[(cyclopropylcarbonyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
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Overview
Description
ethyl 2-[(cyclopropylcarbonyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a cyclopropylcarbonyl group, and a dimethylaminocarbonyl group
Preparation Methods
The synthesis of ethyl 2-[(cyclopropylcarbonyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropylcarbonyl group: This step often involves the use of cyclopropylcarbonyl chloride in the presence of a base such as triethylamine.
Addition of the dimethylaminocarbonyl group: This can be done using dimethylamine and a suitable activating agent like carbonyldiimidazole.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
ethyl 2-[(cyclopropylcarbonyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or thiols replace the existing groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ethyl 2-[(cyclopropylcarbonyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-[(cyclopropylcarbonyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to and inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.
Comparison with Similar Compounds
ethyl 2-[(cyclopropylcarbonyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate can be compared with similar compounds such as:
Ethyl 2-[(cyclopropylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate: Lacks the dimethylaminocarbonyl group, which may affect its reactivity and biological activity.
Ethyl 2-[(cyclopropylcarbonyl)amino]-5-[(methylamino)carbonyl]-4-methyl-3-thiophenecarboxylate:
Ethyl 2-[(cyclopropylcarbonyl)amino]-5-[(ethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate: Contains an ethylamino group, which may result in different biological activities and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H20N2O4S |
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Molecular Weight |
324.4g/mol |
IUPAC Name |
ethyl 2-(cyclopropanecarbonylamino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C15H20N2O4S/c1-5-21-15(20)10-8(2)11(14(19)17(3)4)22-13(10)16-12(18)9-6-7-9/h9H,5-7H2,1-4H3,(H,16,18) |
InChI Key |
FPMLRWKUUADDIW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)C2CC2 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)C2CC2 |
Origin of Product |
United States |
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